molecular formula C15H14N4O6S2 B193870 头孢丁烯 CAS No. 97519-39-6

头孢丁烯

货号 B193870
CAS 编号: 97519-39-6
分子量: 410.4 g/mol
InChI 键: UNJFKXSSGBWRBZ-BJCIPQKHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceftibuten is a third-generation cephalosporin antibiotic that is orally administered . It is used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .


Synthesis Analysis

The synthesis of Ceftibuten involves adding cefaclor nucleus, methyltetrahydrofuran, and magnesium powder into a reactor . The reaction continues until the magnesium powder disappears . Afterward, a certain quantity of distilled water is added, stirred, and left for layering . The organic layer is separated out and dried using anhydrous magnesium sulfate . After filtering, D301 weak basic ion exchange resin and 2-(2-carbobenzoxy-aminothiazole-4-yl)-5-carbobenzoxy-2-pentenoic acid are added, and the mixture is reacted at a certain temperature for a certain time . After the reaction ends, the weak basic ion exchange resin is filtered out . Finally, the mixture is hydrolyzed to obtain the target product, Ceftibuten .


Molecular Structure Analysis

Ceftibuten has the systematic name (6R,7R)-7-{[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]-oct-2-ene-2-carboxylic acid . It occurs as zwitterions with proton transfer from the carboxylate group adjacent to the β-lactam ring to the N atom of the thiazole ring . The β-lactam ring in anhydrous Ceftibuten is almost planar, but the equivalent grouping in hydrated Ceftibuten is slightly buckled .


Chemical Reactions Analysis

Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall . This binding leads to inhibition of cell-wall synthesis . About 10% of Ceftibuten is converted to the trans-isomer, which is approximately 1/8 as antimicrobially potent as the cis-isomer .


Physical And Chemical Properties Analysis

Ceftibuten has a molecular formula of C15H14N4O6S2 . Its average mass is 410.425 Da, and its monoisotopic mass is 410.035461 Da .

科学研究应用

1. Pharmacodynamics of Ceftibuten Against Enterobacterales

  • Summary of Application : This study assessed the pharmacodynamics of Ceftibuten, an oral third-generation cephalosporin, against Enterobacterales in a neutropenic murine thigh infection model .
  • Methods of Application : The study utilized nine Ceftibuten regimens, including a human-simulated regimen (HSR) equivalent to clinical Ceftibuten doses of 300 mg taken orally every 8 hours, to achieve various f T > MICs .
  • Results : The study found that Ceftibuten HSR resulted in a -0.49 to -1.43 log10 CFU/thigh bacterial burden reduction at 24 hours across the isolates . Stasis and 1-log10 CFU/thigh reduction were achieved with a f T > MIC of 39% and 67%, respectively .

2. Antimicrobial Activity of Ceftibuten-Avibactam Against Enterobacterales

  • Summary of Application : This research evaluated the in vitro activity of Ceftibuten-avibactam against Enterobacterales causing urinary tract infections (UTIs) .
  • Methods of Application : The study tested the susceptibility of 3216 isolates (1 per patient) consecutively collected from patients with UTIs in 72 hospitals from 25 countries in 2021 .
  • Results : The study found that Ceftibuten-avibactam was highly active against a large collection of contemporary Enterobacterales isolated from patients with UTIs and exhibited a similar spectrum to ceftazidime-avibactam . It may represent a valuable option for oral treatment of UTIs caused by multidrug-resistant Enterobacterales .

3. Ceftibuten in the Treatment of Acute Exacerbations of Chronic Bronchitis

  • Summary of Application : Ceftibuten has been tested in the treatment of acute exacerbations of chronic bronchitis .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

4. Ceftibuten Against ESBL and Carbapenemase-Producing Enterobacterales

  • Summary of Application : This study assessed the potential of Ceftibuten, an oral third-generation cephalosporin, to treat extended spectrum β-lactamase (ESBL) and carbapenemase-producing Enterobacterales .
  • Methods of Application : The study characterized ceftibuten pharmacokinetics and pharmacodynamics in a neutropenic murine thigh infection model . Enterobacterales isolates expressing no known clinically-relevant enzymatic resistance or harboring an ESBL were evaluated .
  • Results : The study found that Ceftibuten resulted in a -0.49 to -1.43 log10 CFU/thigh bacterial burden reduction at 24 hours across the isolates . Stasis and 1-log10 CFU/thigh reduction were achieved with a f T > MIC of 39% and 67%, respectively .

5. Ceftibuten in the Treatment of Acute Bacterial Otitis Media

  • Summary of Application : Ceftibuten is commonly used in the treatment of acute bacterial otitis media .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

6. Ceftibuten in the Treatment of Pharyngitis and Tonsillitis

  • Summary of Application : Ceftibuten is typically used to treat pharyngitis and tonsillitis .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

安全和危害

Ceftibuten should be handled with care to avoid contact with skin and eyes . It is advised to avoid breathing mist, gas, or vapors . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas .

未来方向

Despite its long-time commercial availability, renewed interest in Ceftibuten for multi-drug-resistant urinary tract infections (UTIs) has emerged . Studies are underway investigating oral administration of Ceftibuten co-administered with a β-lactamase inhibitor as an alternative to hospitalization for complicated UTIs .

属性

IUPAC Name

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJFKXSSGBWRBZ-BJCIPQKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045925
Record name Ceftibuten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ceftibuten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015485
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.05e-02 g/L
Record name Ceftibuten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015485
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding leads to inhibition of cell-wall synthesis.
Record name Ceftibuten
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ceftibuten

CAS RN

97519-39-6
Record name Ceftibuten
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97519-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftibuten [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097519396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftibuten
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ceftibuten
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ceftibuten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97519-39-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTIBUTEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW71N46B4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ceftibuten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015485
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftibuten
Reactant of Route 2
Ceftibuten
Reactant of Route 3
Ceftibuten
Reactant of Route 4
Ceftibuten
Reactant of Route 5
Ceftibuten
Reactant of Route 6
Ceftibuten

Citations

For This Compound
5,940
Citations
RC Owens, CH Nightingale… - … : The Journal of Human …, 1997 - Wiley Online Library
Ceftibuten is an orally active third‐generation cephalosporin … Ceftibuten has been shown to be effective in the treatment of … and clinical trial data, ceftibuten can be dosed once/day for …
DRP Guay - Annals of Pharmacotherapy, 1997 - journals.sagepub.com
… Ceftibuten is stable to hydrolysis by many common p-lactamases. Ceftibuten is rapidly and almost … The elimination half-life of ceftibuten is slightly longer than 2 hours. Efficacy has been …
Number of citations: 19 journals.sagepub.com
LR Wiseman, JA Balfour - Drugs, 1994 - Springer
… ceftibuten if the minimum concentration required to inhibit 90% of tested strains in vitro was ≤ 8 mg/L. Most strains of Enterobacteriaceae were susceptible to ceftibuten… of ceftibuten was …
Number of citations: 64 link.springer.com
JYC Lo, KM Ho, AOC Leung, FST Tiu… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… for ceftibuten susceptibility testing, results for ceftriaxone have been used as a surrogate for inferring ceftibuten … of this surrogacy and to monitor for ceftibuten resistance, we studied N. …
Number of citations: 111 journals.asm.org
P Krumpe, CC Lin, E Radwanski, MN Cayen… - Chest, 1999 - Elsevier
… Patients received a single oral dose of ceftibuten, 200 mg, prior to undergoing diagnostic fiberoptic bronchoscopy. Plasma samples for the determination of ceftibuten concentrations …
Number of citations: 13 www.sciencedirect.com
WH Barr, CC Lin, E Radwanski, J Lim… - … and infectious disease, 1991 - Elsevier
… The pharmacokinetics of ceftibuten, a new oral cephalosporin, has been studied in humans. Ceftibuten is very well absorbed in young and old patients. Absorption may be slightly …
Number of citations: 63 www.sciencedirect.com
EA Debbia, GC Schito, A Pesce - Journal of chemotherapy, 1991 - Taylor & Francis
… ceftibuten. Penicillin-sensitive pneumococci and pathogenic β-hemolitic streptococci were also killed by ceftibuten. … Ceftibuten is characterized by a remarkable resistance to inactivation …
Number of citations: 20 www.tandfonline.com
GL Kearns, RA Young - Clinical pharmacokinetics, 1994 - Springer
… The absorption of Ceftibuten is described adequately by a first-order … serum Ceftibuten concentrations are reached within 2 to 3 hours. Although the absolute bioavailability of Ceftibuten …
Number of citations: 21 link.springer.com
R Wise, K Nye, P O'Neill, M Wostenholme… - Antimicrobial agents …, 1990 - Am Soc Microbiol
… The mean peak level of ceftibuten in serum was 10.9 ,ug/ml at a … This study suggests that twice-daily doses of ceftibuten … In this study we investigated the pharmacokinetics of ceftibuten …
Number of citations: 35 journals.asm.org
B Brismar, C Edlund, CE Nord - Infection, 1993 - Springer
… 14 healthy volunteers were given 400 mg ceftibuten orally once daily for ten days. Stool specimens were collected before, during and after ceftibuten administration. Ceftibuten was well …
Number of citations: 25 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。